Nemadipine B-d10

Description

BenchChem offers high-quality Nemadipine B-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nemadipine B-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21Cl2NO4 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

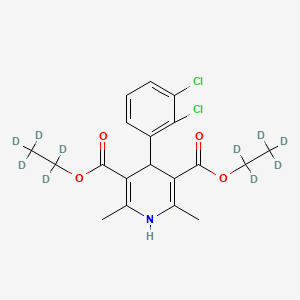

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |

InChI Key |

BLLWOXSSRQPDAT-JKSUIMTKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nemadipine B-d10: Structure, Properties, and Application as a Stable Isotope-Labeled Internal Standard

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical and biomedical research, the demand for the highest degree of accuracy and precision in quantitative assays is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its sensitivity and selectivity in complex biological matrices. However, the reliability of LC-MS data is contingent upon the effective mitigation of analytical variability. Stable isotope-labeled internal standards, such as Nemadipine B-d10, represent the pinnacle of analytical certainty, providing a robust framework for reliable quantification.[1]

Nemadipine B-d10 is the deuterated analog of Nemadipine B, an L-type calcium channel protein inhibitor.[2] The "-d10" designation signifies that ten hydrogen atoms in the Nemadipine B molecule have been replaced by their heavier, stable isotope, deuterium (²H). This subtle alteration in mass is the key to its function, allowing it to be distinguished from the parent analyte by a mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the non-labeled compound, ensuring it behaves similarly throughout the entire analytical workflow, from sample extraction to ionization.[1][3] This guide provides a comprehensive overview of the core principles, chemical structure, and practical applications of Nemadipine B-d10 as a high-fidelity internal standard.

The Parent Compound: Nemadipine B

Nemadipine B is a member of the dihydropyridine class of compounds, which are known for their activity as L-type calcium channel blockers.[2][4] While its specific biological activities and applications are less documented in readily available literature compared to its close analog, Nimodipine, its structural features suggest a role in modulating calcium influx in excitable cells.[5] Nimodipine, for instance, is utilized in preventing cerebral vasospasm following subarachnoid hemorrhage due to its vasodilatory effects on cerebral arteries.[5][6] It achieves this by binding to L-type voltage-gated calcium channels, thereby reducing calcium influx and leading to the relaxation of vascular smooth muscle.[5][6] Given the structural similarities, Nemadipine B is likely investigated for similar or related pharmacological activities.

Chemical Structure and Properties of Nemadipine B-d10

The molecular formula for Nemadipine B is C₁₉H₂₁Cl₂NO₄.[2] Based on this and the general structure of dihydropyridines, the chemical structure of Nemadipine B can be inferred. The "-d10" in Nemadipine B-d10 indicates the presence of ten deuterium atoms. The most probable locations for deuteration are on the two methyl groups at the 2 and 6 positions of the dihydropyridine ring and the two methylene groups of the ethyl ester functions, as these hydrogens are generally more amenable to isotopic exchange during synthesis.

Deduced Chemical Structure of Nemadipine B-d10:

A deduced chemical structure of Nemadipine B-d10, highlighting the positions of deuterium atoms.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₁D₁₀Cl₂NO₄ | Deduced |

| Molecular Weight | Approx. 408.3 g/mol | Calculated |

| Parent Compound CAS | 79925-38-5 | [2] |

| Isotopic Purity | Typically ≥98% | [3][7] |

| Chemical Purity | Typically >99% | [3] |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utility of Nemadipine B-d10 is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In a typical bioanalytical workflow, a known quantity of the deuterated internal standard (Nemadipine B-d10) is added to the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. From that point forward, the internal standard and the analyte (Nemadipine B) are treated as a single entity.

Any loss of the analyte during subsequent steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be accompanied by a proportional loss of the deuterated internal standard.[1][8] Similarly, variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard equally.[7] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant and is directly proportional to the initial concentration of the analyte in the sample. This normalization is crucial for achieving high precision and accuracy in quantitative bioanalysis.[1][9]

Application in a Bioanalytical Workflow: A Hypothetical Protocol

The following is a hypothetical, step-by-step protocol outlining the use of Nemadipine B-d10 as an internal standard for the quantification of Nemadipine B in human plasma using LC-MS/MS.

Objective: To determine the concentration of Nemadipine B in human plasma samples from a pharmacokinetic study.

Materials:

-

Human plasma samples

-

Nemadipine B analytical standard

-

Nemadipine B-d10 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well deep-well plates

-

Centrifuge

Experimental Protocol:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Nemadipine B (1 mg/mL) in methanol.

-

Prepare a stock solution of Nemadipine B-d10 (1 mg/mL) in methanol.

-

From the Nemadipine B stock solution, create a series of working standard solutions for the calibration curve by serial dilution in 50:50 methanol:water.

-

Prepare a working internal standard solution of Nemadipine B-d10 at a concentration of 100 ng/mL in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 20 µL of the Nemadipine B-d10 working internal standard solution (100 ng/mL).

-

Vortex the plate for 30 seconds to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate Nemadipine B and Nemadipine B-d10 from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both Nemadipine B and Nemadipine B-d10.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Nemadipine B to the peak area of Nemadipine B-d10 against the known concentrations of the calibration standards.

-

Use the regression equation from the calibration curve to calculate the concentration of Nemadipine B in the unknown plasma samples based on their measured peak area ratios.

-

Workflow Diagram:

Bioanalytical workflow for the quantification of Nemadipine B using Nemadipine B-d10 as an internal standard.

Conclusion

Nemadipine B-d10, as a stable isotope-labeled analog of Nemadipine B, is an indispensable tool for researchers requiring the highest level of accuracy and precision in quantitative bioanalysis. Its near-identical chemical and physical properties to the parent compound ensure that it effectively normalizes for variability throughout the analytical process, from sample preparation to mass spectrometric detection.[1][7][9] The use of deuterated internal standards like Nemadipine B-d10 is not merely a best practice but a foundational requirement for robust and reliable data in regulated environments such as drug development and clinical research. This guide has provided a comprehensive overview of its chemical nature, the principles behind its application, and a practical example of its use in a bioanalytical workflow, underscoring its critical role in modern scientific investigation.

References

- Nimodipine - Wikipedia. (n.d.).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- What is the mechanism of Nimodipine? - Patsnap Synapse. (2024, July 17).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).

- Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation - Frontiers. (2025, March 12).

- Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. (n.d.).

- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.).

- Pharmacology of nimodipine. A review - PubMed. (n.d.).

- Nimodipine: synthesis and metabolic pathway - PubMed. (n.d.).

- Nemadipine-B | CAS 79925-38-5 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Nemadipine-A | C19H18F5NO4 | CID 2856102 - PubChem - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Nemadipine-A | C19H18F5NO4 | CID 2856102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nimodipine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Nimodipine? [synapse.patsnap.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Technical Guide: Synthesis and Isotopic Purity Verification of Nemadipine B-d10

[1]

Executive Summary

Nemadipine B-d10 (Diethyl-d10 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Nemadipine B in biological matrices.[1] As a potent L-type calcium channel antagonist used extensively in C. elegans research and pharmacological screening, accurate measurement of Nemadipine B requires an internal standard that mirrors its ionization efficiency and chromatographic behavior while providing distinct mass separation.[1]

This guide details the de novo synthesis of Nemadipine B-d10 via a modified Hantzsch dihydropyridine reaction, utilizing deuterated precursors to achieve a mass shift of +10 Da. It prioritizes isotopic enrichment (>99 atom% D) and chemical stability, addressing the inherent photosensitivity of the 1,4-dihydropyridine (DHP) scaffold.

Chemical Architecture & Retrosynthesis[1]

Target Molecule Profile

| Property | Specification |

| Chemical Name | Diethyl-d10 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Parent Compound | Nemadipine B (Felodipine Diethyl Ester) |

| Molecular Formula | |

| Molecular Weight | ~408.38 g/mol (vs. 398.3 g/mol native) |

| Isotopic Target | d10 (Two |

| Core Scaffold | 1,4-Dihydropyridine (DHP) |

Retrosynthetic Strategy

The synthesis exploits the convergent Hantzsch Dihydropyridine Synthesis . To achieve the d10 labeling pattern, the ethyl groups of the ester moieties are targeted. The molecule is disconnected into three components:[2]

-

Aldehyde Core: 2,3-Dichlorobenzaldehyde (provides the C4 aryl substituent).

-

Nitrogen Source: Ammonium Acetate (

).[3] -

Deuterated Building Block: Ethyl-d5 Acetoacetate (2 equivalents).[1]

This approach ensures high isotopic incorporation as the deuterium atoms are located on the chemically stable ethyl chains, minimizing the risk of back-exchange during workup.

Figure 1: Retrosynthetic disconnection of Nemadipine B-d10 showing the convergent assembly from three primary components.[1]

Synthesis Protocol

Critical Reagents & Materials

-

2,3-Dichlorobenzaldehyde: >98% purity.[1]

-

Ethyl-d5 Acetoacetate: >99 atom% D. (If unavailable, synthesize via esterification of diketene with Ethanol-d5).[1]

-

Ammonium Acetate: Anhydrous.

-

Ethanol-d5 (Solvent): Used to prevent ester transesterification/exchange with non-deuterated solvent.[1]

-

Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology

Reaction Principle: One-pot cyclocondensation.[1]

-

Setup (Light Protection):

-

Wrap a 50 mL round-bottom flask (RBF) in aluminum foil. 1,4-DHPs are highly photosensitive and will oxidize to the pyridine analogue (aromatization) under UV/visible light.

-

Equip with a magnetic stir bar and a reflux condenser.

-

-

Reagent Loading:

-

Add 2,3-Dichlorobenzaldehyde (1.75 g, 10.0 mmol) to the RBF.

-

Add Ammonium Acetate (1.15 g, 15.0 mmol, 1.5 eq).

-

Add Ethyl-d5 Acetoacetate (2.85 g, 20.5 mmol, 2.05 eq). Slight excess ensures complete consumption of the aldehyde.

-

Dissolve in Ethanol-d5 (10 mL). Note: Using protic ethanol (EtOH) is risky due to potential ester exchange at reflux; Ethanol-d5 is the safest solvent choice.[1]

-

-

Cyclization:

-

Heat the mixture to reflux (

) under an argon atmosphere. -

Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1). The product will appear as a bright yellow, UV-active spot (fluorescent).

-

Reaction time: Typically 4–6 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

The crude product often precipitates directly upon cooling.

-

If no precipitate forms, evaporate the solvent under reduced pressure (Rotavap, water bath

) to roughly 20% volume, then chill.

-

-

Purification (Recrystallization):

-

Filter the crude yellow solid.

-

Recrystallize from hot Ethanol-d5 (or Isopropanol if exchange is not a concern at this stage, but Ethanol-d5 is preferred).[1]

-

Dissolve the solid in minimum boiling solvent, filter while hot to remove insoluble impurities, and allow to cool slowly to RT, then

. -

Collect crystals by vacuum filtration and wash with cold hexanes.

-

Dry under high vacuum (0.1 mbar) for 24 hours in the dark.

-

Isotopic Purity & Validation

Validation requires confirming both the chemical structure and the isotopic incorporation level.

Nuclear Magnetic Resonance (NMR) Analysis

Instrument: 400 MHz or higher.

Solvent:

| Signal Assignment | Native Nemadipine B (ppm) | Nemadipine B-d10 (ppm) | Observation |

| Aryl Protons (3H) | 7.10 – 7.40 (m) | 7.10 – 7.40 (m) | Unchanged.[1] |

| DHP-H4 (1H) | ~5.40 (s) | ~5.40 (s) | Unchanged.[1] |

| NH (1H) | ~5.80 (bs) | ~5.80 (bs) | Unchanged. |

| Ester | 4.00 – 4.20 (q) | Silent | Signal disappears completely.[1] |

| Ester | 1.10 – 1.30 (t) | Silent | Signal disappears completely.[1] |

| C2,6 | ~2.30 (s) | ~2.30 (s) | Unchanged.[1] |

Validation Criteria: The absence of the quartet at ~4.1 ppm and triplet at ~1.2 ppm confirms the presence of the deuterated ethyl groups. Residual protio-signal integration should be <1%.[1]

Mass Spectrometry (LC-MS/MS)

Method: ESI Positive Mode.[1]

-

Native Precursor:

[1] -

d10 Target Precursor:

(+10 Da shift)[1] -

Isotopic Purity Calculation:

Requirement:

Figure 2: Purification and analytical validation workflow ensuring chemical and isotopic integrity.

Handling and Stability

Photostability Warning

Dihydropyridines undergo oxidative aromatization to pyridines upon exposure to UV/VIS light.

-

Protocol: All synthesis and handling must occur under amber light or in foil-wrapped vessels.

-

Storage: Solid state,

, protected from light.

Storage Stability

-

Solid: Stable for >2 years at

.[1] -

Solution: Solutions in DMSO or Methanol should be prepared fresh or stored at

. Avoid acidic solvents which can promote decomposition.

References

-

Kwok, T. C., et al. (2006). "A small-molecule screen in C. elegans yields a new calcium channel antagonist." Nature, 441, 91-95.[1]

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82.[1]

-

Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1-9.[1]

-

PubChem. "Nemadipine-B (Compound Summary)." National Library of Medicine.

-

Ebrahimlo, A. R., et al. (2019). "An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction."[4] Organic Communications, 12(2), 111-118.[1]

Sources

- 1. Nimodipine [webbook.nist.gov]

- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. acgpubs.org [acgpubs.org]

Technical Guide: Physicochemical Profiling and Bioanalytical Application of Nemadipine B-d10

This technical guide details the physicochemical properties, chemical stability, and bioanalytical applications of Nemadipine B-d10 , the deuterated isotopologue of Nemadipine B.

Executive Summary

Nemadipine B-d10 (Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate-d10) is a stable isotope-labeled internal standard (SIL-IS) utilized in the precise quantification of Nemadipine B and related dihydropyridine (DHP) calcium channel blockers.

Distinguished by the substitution of ten hydrogen atoms with deuterium (

Chemical Identity & Structural Characterization[1][2][3][4]

Nemadipine B is the diethyl ester analog of Felodipine.[1] The d10 variant specifically targets the two ethyl ester side chains, ensuring the isotopic label is retained during metabolic aromatization, provided ester hydrolysis does not occur.

Nomenclature and Stoichiometry

| Parameter | Detail |

| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester-d10 |

| Parent Compound | Nemadipine B (Felodipine Diethyl Ester) |

| CAS Number (Parent) | 79925-38-5 |

| Molecular Formula | |

| Molecular Weight | ~408.34 g/mol (vs. 398.28 g/mol for unlabeled) |

| Isotopic Purity |

Structural Diagram & Isotope Distribution

The following diagram illustrates the core dihydropyridine scaffold and the specific localization of the deuterium labels on the C3 and C5 ester chains.

Physical and Chemical Properties[1][2][3][6][7][8]

Physicochemical Profile

Nemadipine B-d10 shares the lipophilic nature of the dihydropyridine class. Researchers must account for its poor aqueous solubility during stock solution preparation.

| Property | Value / Description | Experimental Implication |

| Appearance | Pale yellow crystalline powder | Visual check for degradation (darkening indicates oxidation). |

| Solubility (Water) | < 10 µg/mL (Insoluble) | Requires organic co-solvent for aqueous buffers. |

| Solubility (Organic) | DMSO (>20 mg/mL), Methanol, Ethanol | Dissolve in 100% DMSO for stock solutions. |

| LogP (Predicted) | ~3.8 - 4.2 | High retention on C18 columns; stickiness to plasticware. |

| pKa | ~5.0 (Dihydropyridine nitrogen) | Neutral at physiological pH; ionizes at low pH. |

Stability and Reactivity (Critical)

1. Photochemical Instability (The "Nitro-DHP" Effect): Like Nifedipine and Felodipine, Nemadipine B is highly sensitive to UV and visible light (wavelengths < 450 nm). Exposure triggers the aromatization of the dihydropyridine ring to the corresponding pyridine derivative, which is pharmacologically inactive and has a mass of [M-2].

-

Protocol: All handling must occur under sodium vapor lamps or monochromatic yellow light (500 nm+). Wrap all vessels in aluminum foil.

2. Hydrolytic Stability: The ester linkages are susceptible to hydrolysis by esterases in biological matrices (plasma/liver microsomes) or extreme pH.

-

Protocol: Process biological samples on ice; consider adding esterase inhibitors (e.g., BNPP or PMSF) if instability is observed during method validation.

Bioanalytical Application: LC-MS/MS Workflow

Nemadipine B-d10 is the gold standard Internal Standard (IS) for quantifying Nemadipine B because it compensates for matrix effects (ion suppression/enhancement) and recovery variability.

Mass Spectrometry Transitions

In Electrospray Ionization (ESI) positive mode, DHPs typically form the protonated molecule

-

Precursor Ion (Q1): m/z 409.4 (

) -

Product Ions (Q3):

-

Primary (Quantifier):m/z 363.4 (Loss of deuterated ethanol

or formate). -

Secondary (Qualifier):m/z 331.4 (Aromatized pyridine fragment).

-

Note: Transitions must be optimized on the specific instrument due to collision energy (CE) variances.

-

Sample Preparation Protocol

This protocol uses Protein Precipitation (PPT) , which is cost-effective and minimizes ester hydrolysis compared to liquid-liquid extraction (LLE) with alkaline buffers.

-

Stock Preparation: Dissolve 1 mg Nemadipine B-d10 in 1 mL DMSO (1 mg/mL). Store at -80°C.

-

Working IS Solution: Dilute stock in Acetonitrile to 100 ng/mL.

-

Extraction:

-

Aliquot 50 µL plasma sample.

-

Add 200 µL Working IS Solution (Acetonitrile precipitates proteins and delivers IS).

-

Vortex (1 min) and Centrifuge (10 min, 15,000 x g, 4°C).

-

Transfer supernatant to amber glass vials (prevent adsorption to plastic).

-

Analytical Logic Diagram

The following workflow ensures data integrity by preventing photodegradation and correcting for matrix effects.

Synthesis Route (Hantzsch Reaction)

If commercial stock is unavailable, Nemadipine B-d10 is synthesized via a modified Hantzsch Dihydropyridine Synthesis.

-

Reagents:

-

Mechanism:

-

Condensation of the aldehyde, ammonia, and two equivalents of ethyl acetoacetate-d5.

-

Reflux in ethanol-d6 (to prevent proton exchange) or an inert solvent.

-

-

Purification: Recrystallization from ethanol/water. Avoid silica chromatography if possible to prevent oxidation on the column.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2856102, Nemadipine-A (Structural Analog Reference). Retrieved from [Link]

-

Zhang, X., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification by LC-MS/MS.[4] Journal of Applied Laboratory Medicine. Retrieved from [Link]

Sources

Commercial Sourcing and Analytical Workflows for Nemadipine B-d10: A Technical Whitepaper

Executive Summary

The development of highly specific chemical probes is a cornerstone of modern pharmacological research. Nemadipine B , a 1,4-dihydropyridine (DHP) derivative, has emerged as a critical tool for studying calcium channel dynamics, specifically antagonizing the EGL-19 L-type voltage-gated calcium channel in Caenorhabditis elegans[1][2]. As research scales from basic phenotypic screening to complex pharmacokinetic (PK) profiling and target engagement studies, the precise quantification of Nemadipine B in biological matrices becomes paramount.

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the stable isotope-labeled internal standard (SIL-IS) Nemadipine B-d10 is required. This whitepaper provides an authoritative guide on the mechanistic grounding of the EGL-19 target, the commercial landscape of Nemadipine B-d10, and a self-validating analytical protocol designed for drug development professionals.

Mechanistic Grounding: The EGL-19 Target and Isotope Causality

The Biological Context

In C. elegans, the egl-19 gene encodes the sole

Fig 1: Nemadipine B mechanism of action on the EGL-19 pathway in C. elegans.

Analytical Causality: Why Nemadipine B-d10?

When quantifying Nemadipine B in complex matrices (e.g., nematode lysates or plasma), researchers face severe matrix effects—specifically, ion suppression or enhancement during electrospray ionization (ESI).

Nemadipine B-d10 incorporates 10 deuterium atoms, typically localized on the diethyl ester moieties. This structural modification provides a +10 Da mass shift (

-

Chromatographic Co-elution: Because deuterium substitution minimally alters lipophilicity, the d10 isotope co-elutes exactly with the endogenous analyte on a reversed-phase column.

-

Matrix Normalization: By co-eluting, the IS experiences the exact same matrix environment at the exact same millisecond in the ESI source. Any signal suppression affecting the analyte equally affects the IS, ensuring the Analyte/IS peak area ratio remains perfectly constant and quantitative.

Commercial Landscape & Supplier Specifications

Sourcing high-purity Nemadipine B-d10 is critical, as isotopic impurities (unlabeled Nemadipine B present in the d10 standard) will artificially inflate baseline readings and destroy assay sensitivity. The table below summarizes the current commercial availability and quantitative specifications of Nemadipine B-d10[3][4].

| Supplier / Distributor | Catalog Number | Purity (HPLC) | CAS Number | Molecular Formula | Molecular Weight |

| Toronto Research Chemicals (TRC) | N389802 | 1794971-22-4 | 408.34 g/mol | ||

| Pharmaffiliates | PA STI 067230 | 1794971-22-4 | 408.34 g/mol | ||

| ChemScene | CS-0200621 | 98% | 1794971-22-4 | 408.34 g/mol | |

| Sapphire Bioscience | TRC-N389802-10MG | 1794971-22-4 | 408.34 g/mol |

Note: TRC (often distributed via LGC Standards and Sapphire Bioscience) is the primary synthetic originator for this specific isotopic reference material[LGC Standards].

Self-Validating LC-MS/MS Quantification Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not merely list steps; it embeds causality and internal checks to guarantee data integrity during PK analysis.

Step-by-Step Methodology

1. Preparation of Stocks and Standards

-

Action: Dissolve Nemadipine B and Nemadipine B-d10 powders in 100% LC-MS grade Methanol or DMSO to create 1 mg/mL stock solutions.

-

Causality: Dihydropyridines are highly lipophilic. Attempting to dissolve them in aqueous buffers will result in micro-precipitation, destroying the accuracy of the calibration curve.

2. Matrix Spiking (SIL-IS Addition)

-

Action: Aliquot 50 µL of biological sample (e.g., homogenized nematode lysate) into a microcentrifuge tube. Immediately spike in 10 µL of a working Nemadipine B-d10 solution (e.g., 100 ng/mL).

-

Causality: The IS must be added before any extraction steps. This ensures that any physical loss of the analyte during subsequent pipetting or precipitation is proportionally mirrored by the IS, preserving the quantitative ratio.

3. Protein Precipitation (PPT) & Extraction

-

Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

-

Causality: The 3:1 organic-to-aqueous ratio violently denatures matrix proteins, releasing protein-bound Nemadipine B into the organic phase. The cold temperature prevents the oxidative degradation of the dihydropyridine ring, which is highly sensitive to heat and light.

4. UHPLC Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 analytical column. Run a gradient from 20% to 95% organic mobile phase (ACN + 0.1% Formic Acid) over 5 minutes.

-

Causality: The hydrophobic C18 stationary phase heavily retains the lipophilic Nemadipine B. This allows polar matrix components (salts, small peptides) to elute early in the void volume and be diverted to waste, drastically reducing ion suppression in the MS source.

5. MS/MS Detection (MRM Mode)

-

Action: Utilize positive electrospray ionization (+ESI). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Nemadipine B (e.g.,

398.3 -

Causality: The +ESI protonates the secondary amine of the DHP ring. The +10 Da mass shift ensures the quadrupole mass filters completely isolate the d10 isotope from the endogenous analyte, eliminating false-positive isotopic cross-talk.

The Validation Loop (System Trustworthiness)

A protocol is only as robust as its controls. Every batch must include:

-

Blank Sample (Matrix Only): Proves that no endogenous matrix peaks interfere with the retention times of the analyte or IS.

-

Zero Sample (Matrix + IS Only): Proves that the Nemadipine B-d10 standard is isotopically pure and does not contain trace amounts of unlabeled Nemadipine B.

Fig 2: Self-validating LC-MS/MS workflow utilizing Nemadipine B-d10 as an internal standard.

References

-

Kwok, T. C., et al. (2006). "A small-molecule screen in C. elegans yields a new calcium channel antagonist." Nature. URL: [Link]

-

Pharmaffiliates. "Nemadipine B-d10 Reference Standard (Catalogue No.: PA STI 067230)." Pharmaffiliates. URL: [Link]

Sources

The Deuterium Advantage: Precision Engineering in Pharmacokinetics

Executive Summary: The "Heavy" Drug Revolution

In the optimization of small molecule therapeutics, the strategic substitution of protium (

For the drug developer, deuterium offers a unique proposition: alter the pharmacokinetics (PK) and metabolic profile of a molecule without significantly perturbing its pharmacodynamics (PD). Because the steric and electronic properties of deuterium are nearly identical to hydrogen, receptor binding affinity usually remains unchanged. However, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[1][2] This guide details how to leverage this bond strength differential to extend half-life, shunt metabolic pathways, and mitigate toxic metabolite formation.[1]

Mechanistic Foundation: The Kinetic Isotope Effect (KIE)[3][4]

The utility of deuteration rests on the Primary Kinetic Isotope Effect (KIE) .

Zero-Point Energy (ZPE) and Activation Energy

The fundamental driver is the difference in mass. Deuterium (mass

Where

-

C-H Bond Dissociation Energy (BDE):

98 kcal/mol[1] -

C-D Bond Dissociation Energy (BDE):

99.2–100 kcal/mol[1]

Causality: To cleave a bond, the system must overcome the activation energy (

The Magnitude of KIE

The KIE is expressed as the ratio of rate constants:

- : No effect (bond breaking is not rate-limiting).[1]

- : Significant primary KIE. In oxidative metabolism (e.g., CYP450-mediated H-atom abstraction), this ratio can reach 6–10, drastically slowing clearance.[1]

Visualization: Mechanism of Metabolic Stability

The following diagram illustrates how deuteration raises the activation energy barrier for CYP450 metabolism.

Figure 1: The Kinetic Isotope Effect.[1] Deuteration increases the activation energy required for CYP450-mediated bond cleavage, slowing the rate of metabolism (

Strategic Applications in Drug Design

Pharmacokinetic Enhancement (Half-Life Extension)

By deuterating sites susceptible to rapid CYP450 metabolism (metabolic "soft spots"), researchers can reduce intrinsic clearance (

Case Study: Deutetrabenazine (Austedo) Tetrabenazine, used for Huntington’s chorea, suffers from rapid metabolism of its methoxy groups by CYP2D6, leading to high peak-to-trough fluctuations and frequent dosing.[1] Deutetrabenazine replaces six hydrogens with deuterium on the methoxy groups.

| Parameter | Tetrabenazine (Xenazine) | Deutetrabenazine (Austedo) | Impact |

| Metabolic Hotspot | O-CH | O-CD | Stronger C-D bond resists CYP2D6 |

| Half-Life ( | Short, variable | Significantly Extended | Reduced dosing frequency (BID vs TID) |

| High spikes (Side effects) | Lower, stable | Improved tolerability (less somnolence) | |

| AUC | Lower | ~2-fold increase | Greater exposure per mg |

Metabolic Shunting (Selectivity)

Deuteration can force metabolism away from a toxic or undesirable pathway toward a benign one ("Metabolic Switching").[1]

Case Study: Deucravacitinib (Sotyktu)

This TYK2 inhibitor contains a trideuteromethyl (

-

Problem: The protio-analog underwent rapid N-demethylation in vivo. This demethylated metabolite was less selective, potentially inhibiting other JAK kinases and causing broad immunosuppression.[1]

-

Solution: Deuteration of the methyl group suppressed demethylation (high KIE).

-

Result: The drug maintains its structural integrity longer, preserving its high selectivity for the TYK2 pseudokinase domain and avoiding off-target toxicity.

Chiral Stability

If a chiral center has an abstractable proton (e.g., adjacent to a carbonyl), it can racemize in vivo, potentially converting an active eutomer into an inactive or toxic distomer. Deuteration at the chiral center (

Technical Workflow: Synthesis & Validation

Synthesis Protocol: Catalytic H/D Exchange

Note: While de novo synthesis using deuterated building blocks (e.g.,

Protocol: Heterogeneous Pd/C Catalyzed H/D Exchange Target: Aromatic protons or benzylic positions.[1]

-

Preparation: In a high-pressure reactor, dissolve the substrate (1.0 eq) in

(solvent and D-source). -

Catalyst Addition: Add 10 wt% Pd/C (unreduced).

-

Activation: Purge vessel with

, then introduce-

Mechanistic Insight: The

activates the Pd surface. The actual exchange occurs via a spillover mechanism where D from

-

-

Reaction: Heat to 80–100°C for 12–24 hours.

-

Workup: Filter hot through Celite to remove Pd/C.

-

Isolation: Lyophilize the

to recover the deuterated product.-

Critical Control: Do not use protic solvents (MeOH,

) during workup to prevent back-exchange of labile deuteriums.[1]

-

Analytical Validation

You must validate both the location and extent (% D incorporation) of deuteration.

-

Mass Spectrometry (HRMS):

-

Look for the mass shift (

, where -

Calculate isotopic enrichment by comparing the intensity of the isotopologue peaks.

-

- H-NMR:

Development Workflow & Regulatory Pathway

The FDA recognizes deuterated compounds as New Chemical Entities (NCEs) , but they often qualify for the 505(b)(2) pathway . This allows the applicant to bridge to the safety data of the parent (protio) drug, significantly accelerating development.

Figure 2: Workflow for Deuterated Drug Optimization. The process prioritizes early in vitro validation of the Kinetic Isotope Effect before progressing to in vivo models.

References

-

FDA Center for Drug Evaluation and Research. (2017).[1] NDA Approval Letter: Austedo (Deutetrabenazine).[1][6] U.S. Food and Drug Administration.[1][6][7][8] [Link]

-

Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[1][9] [Link]

-

Bristol Myers Squibb. (2022).[1][10] Sotyktu (deucravacitinib) Prescribing Information.[1][6][10][11][12] (Mechanism of Action & Structure).[1][8][12] [Link]

-

FDA. (2019).[1] Guidance for Industry: Applications Covered by Section 505(b)(2).[1][Link][1]

-

Pirali, T., et al. (2019).[1] The Deuterium Switch in Drug Discovery: Stability, Safety, and Efficacy. Nature Reviews Drug Discovery.[1] [Link]

Sources

- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Portico [access.portico.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. sternekessler.com [sternekessler.com]

- 7. gmppros.com [gmppros.com]

- 8. drugs.com [drugs.com]

- 9. drughunter.com [drughunter.com]

- 10. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications Covered by Section 505(b)(2) | FDA [fda.gov]

- 12. thefdagroup.com [thefdagroup.com]

The Role of Nemadipine B as an L-Type Calcium Channel Inhibitor: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Introduction: The Need for Model-Specific Inhibitors

L-type voltage-gated calcium channels (LTCCs) are critical regulators of muscle contraction, neurotransmitter release, and gene expression. While clinical 1,4-dihydropyridines (DHPs) like nimodipine are highly effective at antagonizing mammalian LTCCs to prevent cerebral vasospasm[1], they exhibit poor bioactivity in nematode models due to limited tissue accumulation[2]. Nemadipine B was discovered through high-throughput in vivo screening as a potent, cell-permeable DHP analog specifically optimized for Caenorhabditis elegans[2]. By overcoming the pharmacokinetic barriers that limit FDA-approved DHPs, Nemadipine B serves as an essential chemical tool for dissecting calcium signaling pathways.

Mechanism of Action: Targeting the EGL-19 α1-Subunit

Nemadipine B acts as a highly selective antagonist of EGL-19, the sole L-type calcium channel α1-subunit encoded in the C. elegans genome[2].

-

The Causality of Phenotype: In wild-type nematodes, EGL-19 facilitates the intracellular calcium influx necessary for the contraction of body wall and vulval muscles[3]. By binding to and blocking EGL-19, Nemadipine B prevents this calcium influx, leading to profound muscle relaxation.

-

Observable Outcomes: This pharmacological blockade induces three classic, highly penetrant phenotypes: Egl (egg-laying defective, due to vulval muscle paralysis), Vab (variable abnormal morphology, due to body wall muscle defects during development), and Gro (slow growth)[4].

Fig 1. Mechanistic pathway of Nemadipine B antagonizing EGL-19 to induce observable phenotypes.

Comparative Pharmacodynamics: Nemadipine B vs. Clinical DHPs

Why utilize Nemadipine B instead of off-the-shelf FDA-approved DHPs for genetic screens? The distinction lies in organismal accumulation. FDA-approved DHPs fail to elicit robust phenotypes in C. elegans not because the target is absent, but because the drugs do not accumulate in sufficient concentrations within the worm's tissues[2]. Nemadipine B overcomes this barrier, making it an indispensable tool for genetic interaction screens.

Table 1: Pharmacodynamic Comparison of DHP Calcium Channel Blockers

| Compound | Primary Target | Tissue Accumulation (C. elegans) | Phenotypic Penetrance (Egl/Vab) | Primary Application |

| Nemadipine B | EGL-19 (L-type Ca²⁺) | High | >90% at 10 µM | In vivo genetic screens |

| Nimodipine | L-type Ca²⁺ (Mammalian) | Low | <10% at 10 µM | Vasospasm prevention |

| Amlodipine | L-type Ca²⁺ (Mammalian) | Low | <5% at 10 µM | Antihypertensive |

Experimental Methodology: In Vivo EGL-19 Antagonism Assay

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for utilizing Nemadipine B in C. elegans.

Step 1: Media Preparation (The Chemical Environment)

-

Melt standard Nematode Growth Medium (NGM) and cool to 55°C.

-

Add Nemadipine B (dissolved in DMSO) to a final concentration of 10 µM to 75 µM, depending on the desired penetrance[3].

-

Causality Check (Self-Validation): Prepare a parallel batch of NGM containing an equivalent volume of DMSO (maximum 0.25% v/v) to serve as the baseline control. Because DHPs are highly lipophilic and require DMSO, this step validates that observed Egl/Vab phenotypes are strictly due to EGL-19 inhibition, not solvent toxicity.

Step 2: Bacterial Seeding

-

Seed plates with a 10-fold concentrated culture of E. coli OP50[3]. Allow to dry for 24 hours at room temperature to provide a standardized food source.

Step 3: Nematode Synchronization

-

Treat gravid adult hermaphrodites with an alkaline hypochlorite solution (bleach and NaOH) to isolate unlaid eggs.

-

Allow eggs to hatch overnight in M9 buffer. Rationale: This ensures all subjects enter the assay at the synchronized L1 larval stage, eliminating developmental variance that could skew phenotypic scoring.

Step 4: Exposure and Incubation

-

Transfer synchronized L1 worms onto the Nemadipine B and DMSO control plates.

-

Incubate at 20°C for 48–72 hours until the worms reach adulthood.

Step 5: Phenotypic Scoring

-

Quantify the Egl phenotype by counting the number of retained eggs in the uterus (wild-type retains ~15; Nemadipine-treated will retain >30)[2].

-

Assess Vab and Gro phenotypes via stereomicroscopy, comparing body length and morphological integrity against the DMSO control.

Fig 2. Step-by-step experimental workflow for in vivo Nemadipine B screening in C. elegans.

Advanced Applications in Mechanosensory Feedback

Beyond basic muscle contraction, Nemadipine B has been instrumental in mapping complex neural circuits. For instance, it was utilized to demonstrate that EGL-19 L-type Ca²⁺ channels promote calcium activity in uv1 neuroendocrine cells following mechanical activation (vulval opening)[3]. By selectively blocking EGL-19 with Nemadipine B, researchers proved that this specific channel coordinates cell activation across the vulval opening, providing mechanosensory feedback to inhibit further egg laying[3].

Conclusion

Nemadipine B represents a critical bridge in pharmacological research, providing a reliable, highly penetrant L-type calcium channel inhibitor for nematode models. By enabling robust in vivo target validation, it accelerates the discovery of genetic interactions and the development of next-generation calcium channel therapeutics.

References

-

Kwok, T. C., et al. "A small-molecule screen in C. elegans yields a new calcium channel antagonist." Nature (via ResearchGate).2

-

"Nemadipine B | Calcium Channel Blocker." MedChemExpress. 4

-

"The C. elegans uv1 Neuroendocrine Cells Provide Mechanosensory Feedback of Vulval Opening." PubMed Central (NIH).3

-

"Nimodipine Reappraised: An Old Drug with a Future." PubMed Central (NIH). 1

Sources

Comparative Bioanalytical Profiling: Nemadipine B vs. Nemadipine B-d10

Topic: Nemadipine B-d10 vs Nemadipine B analytical differences Content Type: In-depth Technical Guide

Optimizing Quantitation of Dihydropyridine Analogs via Stable Isotope Dilution

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and residue analysis, the distinction between an analyte and its internal standard (IS) is the pivot point of data integrity.[1][2] Nemadipine B , a potent L-type calcium channel antagonist and the diethyl ester analog of Felodipine, presents specific challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its lipophilicity and fragmentation behavior.[2][3]

This guide provides a technical deep-dive into the analytical divergence between Nemadipine B and its deuterated isotopologue, Nemadipine B-d10 .[2][3] We explore the physicochemical nuances—specifically the deuterium isotope effect on retention time—and the mass spectral dynamics that ensure regulatory-grade quantitation.[3]

Chemical Identity & Structural Basis[2][3][4][5]

To understand the analytical separation, we must first define the structural modifications. Nemadipine B belongs to the 1,4-dihydropyridine (DHP) class.[2][3][4] The "d10" designation refers to the complete deuteration of the two ethyl ester side chains.

| Feature | Nemadipine B (Analyte) | Nemadipine B-d10 (Internal Standard) |

| CAS Number | 79925-38-5 | N/A (Custom Synthesis) |

| IUPAC Name | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Bis(pentadeuteroethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Formula | C₁₉H₂₁Cl₂NO₄ | C₁₉H₁₁D₁₀Cl₂NO₄ |

| Mol.[2][3] Weight | 398.28 g/mol | 408.34 g/mol |

| Label Position | Natural Abundance | Two Ethyl Groups (-CD₂CD₃ x 2) |

| LogP (Calc) | ~4.8 (High Lipophilicity) | ~4.75 (Slightly Lower) |

Structural Visualization

The following diagram illustrates the specific labeling sites on the ester moieties, which are critical for understanding the mass shift and fragmentation logic.

Mass Spectrometry Dynamics

The reliability of Nemadipine B-d10 as an internal standard hinges on its ability to generate a distinct precursor ion without "cross-talk" (isotopic interference) from the analyte.[2][3]

The Chlorine Isotope Cluster

Both molecules contain two chlorine atoms. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2] This creates a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.[2]

-

Nemadipine B Precursor: The nominal mass is 398 Da. The cluster appears at m/z 398, 400, and 402.[2]

-

Nemadipine B-d10 Precursor: The nominal mass is 408 Da.[3] The cluster appears at m/z 408, 410, and 412.[2]

Critical Insight: The +10 Da mass shift is sufficient to move the entire isotope cluster of the IS away from the analyte. Even the M+4 peak of the analyte (402 Da) does not overlap with the monoisotopic peak of the IS (408 Da), ensuring zero isotopic cross-talk .[2]

Fragmentation Pathways & Transition Selection

Dihydropyridines typically fragment via aromatization of the pyridine ring, often coupled with the loss of an ester side chain.

-

Analyte Transition: m/z 398.1

352.1 (Loss of Ethanol/Formate group).[2] -

IS Transition: m/z 408.1

357.1 (Loss of d5-Ethanol).[2][3]

Mechanism: If the fragmentation involves the loss of one ester group (as ethanol), the d10 molecule loses a -C₂D₅ group (mass 34) but retains the other -C₂D₅ group.[2][3]

-

Result: The product ion retains a +5 Da shift relative to the analyte product ion. This allows for double selectivity (both Q1 and Q3 are distinct), maximizing specificity.

Chromatographic Behavior: The Deuterium Isotope Effect[6]

One of the most overlooked aspects of using deuterated standards in high-resolution chromatography is the Deuterium Isotope Effect .[3]

Retention Time Shift

The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity for the deuterated compound.

-

Observation: On Reverse Phase (C18) columns, Nemadipine B-d10 will elute slightly earlier than Nemadipine B.[2][3]

-

Magnitude: Typically 0.05 – 0.20 minutes difference, depending on the gradient slope.[2]

-

Risk: If the integration windows are too tight, the IS peak might be cut off. If matrix suppression zones are narrow, the IS might elute into a suppression region while the analyte does not (or vice versa).[2]

Resolution Strategy

Do not attempt to fully separate them; they should co-elute as much as possible to compensate for matrix effects.[2] However, acknowledge the shift during method validation.

Validated Experimental Protocol

The following workflow is designed for the quantification of Nemadipine B in plasma, utilizing Nemadipine B-d10 to correct for extraction efficiency and ionization suppression.

Reagents & Standards[2][7][8][9][10]

-

Stock Solution A: Nemadipine B (1 mg/mL in DMSO).[2]

-

Working IS Solution: Dilute Stock B to 100 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Protein Precipitation)[2]

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Working IS Solution . Vortex for 10 sec.

-

Why: Early addition ensures the IS tracks the analyte through the entire extraction.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.

-

Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).

LC-MS/MS Parameters[2][3][7][11]

| Parameter | Setting |

| Column | C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3.0 min |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM (Analyte) | 398.1 |

| MRM (IS) | 408.1 |

References

-

Santa Cruz Biotechnology. Nemadipine-B (CAS 79925-38-5).[2][3][5] Retrieved from [2][3]

-

BenchChem. Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide. Retrieved from [2][3]

-

Kwok, T. C., et al. (2006). A small-molecule screen in C. elegans yields a new calcium channel antagonist.[2][6] Nature.[2] Retrieved from

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][3] Retrieved from [2][3]

-

ResolveMass. Deuterated Standards for LC-MS Analysis. Retrieved from [2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Nimodipine [webbook.nist.gov]

- 4. Nimodipine | C21H26N2O7 | CID 4497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. A small-molecule screen in C. elegans yields a new calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Nemadipine B in Biological Matrices via LC-MS/MS using Nemadipine B-d10

Abstract

This application note details the protocol for the robust quantification of Nemadipine B (a dihydropyridine calcium channel blocker) in human plasma using Nemadipine B-d10 as a stable isotope-labeled internal standard (SIL-IS). Nemadipine B (Diethyl felodipine) is structurally sensitive to light and susceptible to significant matrix effects in Electrospray Ionization (ESI). This guide demonstrates how the use of the d10-isotopologue corrects for ionization suppression, extraction variability, and retention time shifts, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Analyte: Nemadipine B

Nemadipine B (CAS 79925-38-5) is a 1,4-dihydropyridine (DHP) derivative, structurally characterized as the diethyl ester analog of Felodipine.[1] Like other DHPs (e.g., Nifedipine, Nimodipine), it functions as an L-type calcium channel antagonist.

-

Chemical Formula: C₁₉H₂₁Cl₂NO₄

-

Molecular Weight: ~398.3 g/mol [1]

-

Key Physicochemical Property: High lipophilicity (LogP > 3.5) and extreme photolability.

The Internal Standard: Nemadipine B-d10

The d10 variant typically contains two fully deuterated ethyl ester chains (–COOC₂D₅ × 2).

-

Why d10? In LC-MS/MS, structural analogs (e.g., Nimodipine) cannot perfectly co-elute with the analyte or experience the exact same ionization suppression zones. Nemadipine B-d10 behaves nearly identically to the analyte during extraction and chromatography, providing a self-correcting mechanism for Matrix Effects (ME) and Recovery (RE) .

Mechanism of Correction

In ESI, phospholipids and endogenous plasma components compete for charge. If 40% of the signal is suppressed by the matrix, the d10 signal is also suppressed by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the specific handling requirements for DHPs.

Figure 1: End-to-end bioanalytical workflow. Note the critical containment of spiking and extraction steps under amber/yellow light to prevent oxidation to the pyridine analog.

Method Development Guide

Instrumentation & Conditions

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

MS System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Rationale: DHPs are hydrophobic. A C18 column provides sufficient retention to separate the analyte from the early-eluting phospholipid dump.

-

Mobile Phase Strategy

-

Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

Note: Methanol often provides better sensitivity for DHPs in ESI+ compared to Acetonitrile, though Acetonitrile offers lower backpressure.

-

Gradient: Start at 40% B, ramp to 95% B over 3 minutes.

-

Mass Spectrometry Optimization (MRM)

Dihydropyridines typically ionize in ESI+ to form

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |

| Nemadipine B | 398.1 ( | 352.1 | 15-20 eV | Loss of Ethanol (-46 Da) or Formate |

| Nemadipine B | 398.1 | 324.1 | 25-30 eV | Loss of Ester group (-COOC₂H₅) |

| Nemadipine B-d10 | 408.1 | 357.1 | 15-20 eV | Corresponding loss of deuterated fragment |

Note: Exact transitions must be tuned on your specific instrument. The presence of Chlorine isotopes (

Detailed Protocol

Reagent Preparation

WARNING: Perform all steps under sodium vapor lamps or yellow-filtered light. Nemadipine B degrades to its pyridine analog within minutes under UV/Daylight.

-

Stock Solutions (1 mg/mL):

-

Weigh 1.0 mg of Nemadipine B and Nemadipine B-d10.

-

Dissolve separately in DMSO or Methanol.

-

Store in Amber Glass vials at -20°C.

-

-

Working Internal Standard (WIS):

-

Dilute d10-Stock to 100 ng/mL in 50:50 Methanol:Water.

-

Sample Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) for DHPs to minimize matrix effects and improve column life.

-

Aliquot: Transfer 50 µL of plasma into a 2.0 mL amber polypropylene tube.

-

Spike: Add 20 µL of WIS (Nemadipine B-d10). Vortex gently.

-

Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0) to stabilize pH.

-

Extract: Add 600 µL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

-

Why this solvent? It is non-polar enough to extract the DHP while leaving polar phospholipids and proteins in the aqueous phase.

-

-

Agitate: Shake/Vortex for 10 minutes. Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean glass tube.

-

Evaporate: Dry under a stream of Nitrogen at 40°C.

-

Reconstitute: Add 100 µL of Mobile Phase (50:50 MeOH:H2O). Vortex and transfer to HPLC vial.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA), assess the following:

Linearity & Sensitivity

Matrix Effect (M.E.) Calculation

This is where the d10 standard is critical.

-

Acceptance: M.E. should be consistent (CV < 15%).[4][5] The IS-normalized Matrix Factor (Analyte M.E. / IS M.E.) should be close to 1.0.

Deuterium Isotope Effect (Troubleshooting)

In high-resolution chromatography, deuterated compounds may elute slightly earlier than non-deuterated analogs due to weaker lipophilic interactions.

-

Check: Ensure the integration window for the IS matches its retention time (RT), not just the Analyte RT.

-

Cross-Talk: Inject a blank sample containing only the IS. If a peak appears in the Analyte channel, the IS is impure or fragmenting into the analyte mass window.

Logic of Correction (Diagram)

This diagram illustrates why the d10 standard is superior to a structural analog.

Figure 2: The principle of Stable Isotope Dilution. Because the d10-IS co-elutes and shares chemical properties with the analyte, it experiences identical suppression, canceling out the error in the final ratio.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

Yuan, H., et al. (2014). Simultaneous determination of dihydropyridine calcium channel blockers in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced LC-MS/MS Quantification of Nemadipine B in Complex Biological Matrices: A Mechanistic and Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic profiling, bioaccumulation assays, and phenotypic screening in in vivo models (e.g., Caenorhabditis elegans, mammalian plasma).

Mechanistic Context & Significance

Nemadipine B (Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a highly specific, cell-permeable 1,4-dihydropyridine (DHP) derivative that functions as a potent L-type calcium channel blocker (1[1]). In neurobiological and developmental research utilizing Caenorhabditis elegans, Nemadipine B acts as a direct antagonist of the EGL-19

Quantifying the exact bioaccumulation of Nemadipine B inside biological matrices is critical for correlating drug exposure with these phenotypic outcomes and validating predictive pharmacokinetic models (3[3]).

Figure 1: Mechanism of action of Nemadipine B in inducing phenotypic changes via EGL-19 antagonism.

Physicochemical Profile & Analytical Rationale

To design a robust extraction and quantification protocol, the physicochemical properties of the analyte must dictate the methodology.

Table 1: Physicochemical Properties of Nemadipine B

| Property | Value | Analytical Implication |

| Molecular Weight | 398.3 g/mol (4[4]) | Ideal for LC-MS/MS detection in positive ESI mode. |

| Molecular Formula | C19H21Cl2NO4 | Generates specific isotopic distribution due to dual Chlorine atoms. |

| LogP (Lipophilicity) | ~4.2 | Highly lipophilic; requires organic solvent extraction to partition from aqueous matrices. |

Causality in Experimental Design: Biological matrices, particularly C. elegans lysates, are rich in complex lipids, cuticular proteins, and salts. These endogenous compounds cause severe ion suppression during Electrospray Ionization (ESI). Because Nemadipine B is highly lipophilic, simple protein precipitation is insufficient. Instead, Liquid-Liquid Extraction (LLE) using a non-polar solvent like ethyl acetate is employed. This selectively partitions the hydrophobic Nemadipine B into the organic phase while leaving polar matrix interferents in the aqueous phase (5[5]).

The Self-Validating System: Internal Standardization

Trustworthy analytical protocols require internal self-validation. This protocol utilizes a structurally analogous DHP—such as Felodipine —as an Internal Standard (IS).

-

Why? The IS is spiked into the raw matrix prior to extraction. Because Felodipine shares similar ionization efficiencies and extraction recoveries with Nemadipine B, it mathematically normalizes any variations caused by matrix effects, volumetric losses during pipetting, or fluctuations in MS sensitivity. This ensures the calibration curve reflects true, biologically accurate concentrations.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for Nemadipine B quantification.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Extraction

-

Sample Lysis : Wash C. elegans pellets 3x with M9 buffer to remove exogenous drug. Lyse the pellets via sonication (3 cycles of 10s on/off) in 200 µL of PBS (pH 7.4). For mammalian plasma, use 100 µL of raw plasma directly.

-

IS Spiking : Add 10 µL of the Internal Standard working solution (Felodipine, 100 ng/mL in methanol) to 100 µL of the biological matrix. Vortex for 10 seconds.

-

Liquid-Liquid Extraction (LLE) : Add 600 µL of LC-MS grade Ethyl Acetate to the sample.

-

Partitioning : Vortex vigorously for 10 minutes to ensure complete partitioning of the lipophilic analytes into the organic layer. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Evaporation : Carefully transfer 500 µL of the upper organic supernatant to a clean microcentrifuge tube. Dry the extract under vacuum using a centrifugal evaporator (e.g., SpeedVac) at room temperature to prevent thermal degradation of the DHP core (3[3]).

-

Reconstitution : Reconstitute the dried pellet in 100 µL of Initial Mobile Phase (50% Water / 50% Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler vial.

Phase 2: UPLC-MS/MS Conditions

Chromatographic separation is performed using a nano-AQUITY or standard UPLC system to resolve the analyte from isobaric matrix lipids.

-

Column : C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

-

Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

-

Gradient :

-

0.0 - 0.5 min: 40% B

-

0.5 - 3.0 min: Linear gradient to 95% B

-

3.0 - 4.5 min: Hold at 95% B (Column wash)

-

4.5 - 5.0 min: Return to 40% B (Re-equilibration)

-

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

Table 2: Mass Spectrometry (MRM) Parameters

Detection is executed in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) [M+H]+ | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |

| Nemadipine B | 398.3 | 324.1 | 282.0 | 20 |

| Felodipine (IS) | 384.1 | 338.1 | 310.1 | 15 |

Note: Product ions may vary slightly based on the specific triple quadrupole architecture; tuning via direct infusion prior to batch analysis is mandatory.

Data Processing & Quality Control (QC)

To ensure the protocol remains a self-validating system, every batch must include:

-

Matrix Blanks : Extracted blank matrix (no drug, no IS) to prove the absence of carryover or endogenous isobaric interference.

-

Calibration Curve : Matrix-matched standards ranging from 1 ng/mL to 1000 ng/mL. The curve must exhibit an

using a 1/x weighting factor. -

Recovery Assessment : Compare the peak area of Nemadipine B spiked before extraction to Nemadipine B spiked after extraction. Acceptable LLE recovery for lipophilic DHPs in ethyl acetate is typically >85%.

References

- Title: Diethyl 4-(2,3-dichlorophenyl)

- Source: scbt.

- Source: researchgate.

- Title: A small-molecule screen in C.

- Source: acs.

Sources

Application Note: Nemadipine B-d10 for In Vivo Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Scientific Rationale

Nemadipine B (CAS: 79925-38-5) is a potent 1,4-dihydropyridine (DHP) L-type calcium channel blocker, structurally analogous to Felodipine and Nimodipine. In drug development, DHPs present a unique bioanalytical challenge: they are highly photolabile (sensitive to light) and undergo rapid oxidative metabolism via Cytochrome P450 3A4 (CYP3A4).

Nemadipine B-d10 is the deuterated stable isotope-labeled (SIL) internal standard (IS) designed to overcome these hurdles. By replacing ten hydrogen atoms with deuterium (typically on the diethyl ester side chains), this IS provides a mass shift of +10 Da.

Why d10?

-

Elimination of Cross-Talk: A +10 Da shift ensures zero spectral overlap with the natural isotopic envelope of the parent drug (M+0, M+1, M+2), unlike d3 or d4 analogs.

-

Carrier Effect: The d10 analog co-elutes with the analyte, compensating for matrix effects (ion suppression) and correcting for degradation that may occur during sample processing—provided the degradation is not isotopic-sensitive.

This guide details the protocols for handling, extraction, and mass spectrometric quantification of Nemadipine B in biological matrices, ensuring regulatory compliance (FDA M10/ICH).

Technical Specifications

| Compound | Nemadipine B (Analyte) | Nemadipine B-d10 (Internal Standard) |

| Class | 1,4-Dihydropyridine (DHP) | Deuterated 1,4-Dihydropyridine |

| CAS | 79925-38-5 | N/A (Custom Synthesis) |

| Molecular Weight | ~398.3 g/mol | ~408.3 g/mol (+10 Da) |

| Solubility | DMSO (>10 mg/mL), Methanol | DMSO, Methanol |

| LogP | ~3.8 (Lipophilic) | ~3.8 |

| Critical Hazard | Severe Photolability | Severe Photolability |

Critical Handling Protocol: The "Yellow Light" Rule

Expertise Insight: The most common cause of assay failure for DHPs is not instrument sensitivity, but pre-analytical aromatization. Exposure to standard laboratory fluorescent light can oxidize Nemadipine B to its pyridine analog (inactive) within minutes.

Protocol A: Environment & Preparation

-

Lighting: All procedures (weighing, pipetting, extraction) must be performed under monochromatic yellow light (sodium vapor or filtered LED,

nm). -

Glassware: Use amber borosilicate glass for all stock solutions. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

-

Temperature: Keep samples on crushed ice during processing to slow thermal oxidation.

Application I: LC-MS/MS Bioanalytical Method

This protocol describes the quantification of Nemadipine B in rat plasma.

Instrumentation[1][2]

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

MS System: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and minimizes light exposure time.

-

Thaw plasma samples on ice under yellow light.

-

Aliquot 50 µL of plasma into an amber 96-well plate.

-

Spike IS: Add 10 µL of Nemadipine B-d10 working solution (500 ng/mL in 50% MeOH).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex gently for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh amber plate.

-

Dilute with 100 µL of Milli-Q water (to match initial mobile phase).

LC-MS/MS Parameters[3][4]

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%->95% B; 3.0-4.0 min: 95% B. |

| Ionization | ESI Positive (+) |

| MRM (Analyte) | m/z 398.1 |

| MRM (IS - d10) | m/z 408.1 |

Workflow Visualization

Figure 1: Bioanalytical extraction workflow emphasizing critical light-protection steps.

Application II: Metabolic Stability (Microsomal Incubation)

Nemadipine B is a substrate for CYP3A4. The d10 variant is essential here to differentiate between the parent drug and potential metabolites if mass spectrometry resolution is low, although its primary role remains quantification.

Metabolic Pathway Logic

The primary metabolic route for dihydropyridines is the oxidation of the dihydropyridine ring to a pyridine ring. This results in a loss of 2 Daltons (2H).

-

Parent: Nemadipine B (M+H)+ = 398

-

Metabolite: Dehydro-Nemadipine B (M+H)+ = 396

Self-Validating Step: When using Nemadipine B-d10 as an IS, monitor the "Dehydro-d10" transition (m/z 406

Incubation Protocol

-

Mix: Phosphate buffer (pH 7.4) + Liver Microsomes (0.5 mg/mL protein).

-

Pre-incubate: 5 mins at 37°C.

-

Initiate: Add NADPH (1 mM) and Nemadipine B (1 µM).

-

Terminate: At T=0, 5, 10, 30 min, remove aliquots and quench with ACN containing Nemadipine B-d10 .

-

Analyze: Plot % Remaining vs. Time.

Pathway Visualization

Figure 2: Enzymatic vs. Non-Enzymatic oxidation pathways. The protocol must distinguish CYP activity from photodegradation.

Data Analysis & Acceptance Criteria

To ensure trustworthiness of the data, apply the following acceptance criteria based on FDA M10 guidelines:

-

IS Response Consistency: The variation in Nemadipine B-d10 peak area across all samples in a run should not exceed ±15% of the mean.

-

Linearity: Calibration curve (

) using a weighted ( -

Accuracy/Precision: QC samples must be within ±15% of nominal (±20% at LLOQ).

-

IS Interference: The blank plasma (with IS added) must not show interference at the analyte retention time (Cross-talk check).

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] Link

-

Santa Cruz Biotechnology. Nemadipine-B Product Specifications and Structure (CAS 79925-38-5).[3]Link

-

BenchChem Technical Support. Managing Photosensitivity of Dihydropyridine Calcium Channel Blockers in Experimental Settings.Link[4]

-

WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.Link

-

National Institutes of Health (PubChem). Nemadipine-A and Dihydropyridine Class Properties.Link

Sources

Application Note: High-Fidelity Quantification of Intracellular Nemadipine B Using a Stable Isotope-Labeled Internal Standard (Nemadipine B-d10)

Mechanistic Context and Analytical Rationale

Nemadipine B is a highly potent 1,4-dihydropyridine (DHP) derivative that functions as a cell-permeable L-type calcium channel blocker[1]. Originally identified through high-throughput phenotypic screening in Caenorhabditis elegans, it acts as a specific antagonist of the EGL-19 calcium channel alpha1-subunit, inducing pronounced morphological (Vab) and egg-laying (Egl) defects[2]. Because Nemadipine B targets orthologous proteins in both invertebrates and vertebrates, it has become a critical biological probe for dissecting calcium signaling networks and screening for genetic interactions[2].

To accurately model the pharmacokinetics, bioaccumulation, and target engagement of Nemadipine B in cell-based assays, researchers must quantify its intracellular concentration[3]. However, quantifying small molecules in complex biological matrices (e.g., cell lysates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects. Co-eluting cellular lipids and proteins can unpredictably suppress or enhance the analyte's ionization.

The Causality of the d10 Isotopologue: To create a self-validating, highly trustworthy quantitative assay, Nemadipine B-d10 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. By incorporating 10 deuterium atoms, Nemadipine B-d10 achieves a +10 Da mass shift compared to the unlabeled drug. Because the physicochemical properties of the d10 isotopologue are virtually identical to the parent compound, it co-elutes chromatographically and experiences the exact same extraction losses and matrix-induced ionization effects. Normalizing the Nemadipine B signal to the Nemadipine B-d10 signal mathematically cancels out these variables, ensuring absolute quantitative accuracy.

Fig 1: Nemadipine B antagonizes L-type Ca2+ channels, inhibiting downstream cellular responses.

Quantitative Data Parameters

To establish a robust Multiple Reaction Monitoring (MRM) method, the mass spectrometer must be tuned to the specific precursor and product ions of both the analyte and the internal standard. Table 1 outlines the physicochemical properties and representative MS parameters, while Table 2 defines the acceptance criteria required to maintain the protocol as a self-validating system.

Table 1: Physicochemical & LC-MS/MS Parameters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]+ | Representative Product Ion (m/z) |

|---|---|---|---|---|

| Nemadipine B | C₁₉H₂₁Cl₂NO₄[1] | 398.30[1] | 399.1 | 325.1 |

| Nemadipine B-d10 | C₁₉H₁₁D₁₀Cl₂NO₄[4] | 408.34[4] | 409.1 | 335.1 |

Table 2: Self-Validating Assay Acceptance Criteria

| Parameter | Target Metric | Causality / Rationale |

|---|---|---|

| IS Peak Area Variation | < 15% CV across all samples | Ensures uniform extraction recovery and stable MS ionization throughout the run. |

| Matrix Factor (MF) | 0.85 – 1.15 (IS-normalized) | Verifies that the d10 isotopologue perfectly corrects for ion suppression from the cell lysate. |

| Calibration Curve R² | > 0.995 | Confirms a linear dynamic range for accurate intracellular quantification. |

Experimental Workflow and Methodology

Fig 2: LC-MS/MS workflow utilizing Nemadipine B-d10 internal standard for absolute quantification.

Step-by-Step Protocol: Intracellular Accumulation Assay

Phase 1: Cell Seeding and Treatment

-

Seed the target cell line (e.g., HEK293 cells expressing L-type Ca2+ channels, or C. elegans liquid cultures) in 6-well plates and incubate until 80% confluence is reached.

-

Treat the cells with the desired concentration of unlabeled Nemadipine B (e.g., 10 µM to 40 µM) dissolved in DMSO[3]. Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.

-

Incubate for the required pharmacological time course (e.g., 1 to 6 hours)[3].

Phase 2: Metabolism Arrest and Cell Lysis Causality Check: Cellular metabolism and drug efflux pumps must be halted immediately to prevent artificial lowering of the intracellular drug concentration.

-

Rapidly aspirate the culture media and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular drug residues.

-

Add 500 µL of ice-cold LC-MS grade water or hypotonic lysis buffer to each well.

-

Subject the plates to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) followed by probe sonication (10 seconds on ice) to ensure complete disruption of the cellular membrane.

Phase 3: The Critical Spiking Step Causality Check: The Internal Standard must be spiked before any extraction steps. If spiked after extraction, it cannot correct for physical losses during the transfer phases, breaking the self-validating nature of the assay.

-

Prepare a working solution of Nemadipine B-d10 at 100 ng/mL in LC-MS grade methanol.

-

Add exactly 50 µL of the Nemadipine B-d10 working solution to 200 µL of the raw cell lysate homogenate. Vortex for 30 seconds to ensure homogeneous distribution.

Phase 4: Liquid-Liquid Extraction (LLE)

-